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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B7856064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNJ-38877605, a potent

and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. This document

details its mechanism of action, summarizes key quantitative data, provides detailed

experimental protocols for its evaluation, and visualizes the associated signaling pathways and

experimental workflows.

Core Mechanism: ATP-Competitive Inhibition of c-
Met
JNJ-38877605 functions as a small-molecule inhibitor that directly competes with adenosine

triphosphate (ATP) for binding to the catalytic kinase domain of the c-Met receptor.[1][2][3] This

binding prevents the autophosphorylation of the receptor, a critical step in its activation.[1][2] By

blocking this initial activation step, JNJ-38877605 effectively abrogates the downstream

signaling cascades that are typically initiated by the binding of its ligand, hepatocyte growth

factor (HGF). The aberrant activation of the HGF/c-Met signaling pathway is a known driver in

the proliferation, survival, migration, and invasion of various cancer cells.

JNJ-38877605 has demonstrated high selectivity for c-Met, with an in vitro IC50 value of

approximately 4 nM. It exhibits over 600-fold selectivity for c-Met compared to a large panel of

other tyrosine and serine-threonine kinases, highlighting its specificity. This selectivity is crucial

for minimizing off-target effects and associated toxicities. The binding of JNJ-38877605 to the
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ATP-binding site of the c-Met kinase is characterized by high affinity, leading to a slow

dissociation rate.

However, the clinical development of JNJ-38877605 was halted due to renal toxicity observed

in a Phase I clinical trial. This toxicity was found to be caused by the formation of insoluble

metabolites through species-specific metabolism, primarily mediated by aldehyde oxidase.

Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-38877605, providing a clear

comparison of its activity across various assays.

Table 1: In Vitro Inhibitory Activity

Target Assay Type IC50 (nM) Selectivity Reference

c-Met
Kinase Inhibition

Assay
4

>600-fold vs.

other kinases

c-Met
Kinase Inhibition

Assay
4.7

>833-fold vs.

Fms kinase

Table 2: Cellular Activity
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Cell Line Assay Type IC50 (nM) Effect Reference

EBC1
Proliferation

Assay
9.5

Inhibition of cell

growth

MKN45
Proliferation

Assay
10.9

Inhibition of cell

growth

SNU5
Proliferation

Assay
15.8

Inhibition of cell

growth

GTL16, EBC1,

NCI-H1993,

MKN45

Phosphorylation

Assay
-

Reduction of Met

and RON

phosphorylation

A549
Phosphorylation

Assay
-

Inhibition of

CPNE1-induced

MET signaling

3T3-L1
Lipid

Accumulation
-

Reduced lipid

accumulation

and triglyceride

content

Table 3: In Vivo Efficacy

Xenograft Model Dose Effect Reference

GTL16 40 mg/kg/day (oral)

Decrease in plasma

IL-8, GROα, and

uPAR

RU-P melanoma 20 mg/kg

6-fold reduction in

tumor size, 80%

reduction in blood

vessels

U251 glioma, MDA-

MB-231 breast cancer
50 mg/kg

Sensitization to

radiotherapy,

increased apoptosis
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of JNJ-38877605.

In Vitro c-Met Kinase Inhibition Assay
This assay quantifies the ability of JNJ-38877605 to inhibit the enzymatic activity of the c-Met

kinase.

Materials:

Recombinant human c-Met kinase domain

ATP

Poly(Glu, Tyr) 4:1 peptide substrate

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

JNJ-38877605 (in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

384-well white plates

Procedure:

Prepare a serial dilution of JNJ-38877605 in DMSO. Further dilute in kinase buffer to the

desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

Add 5 µL of the diluted JNJ-38877605 or vehicle (DMSO) to the wells of a 384-well plate.

Prepare a master mix containing the c-Met kinase and the peptide substrate in kinase buffer.

Add 10 µL of this mix to each well.

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
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Prepare an ATP solution in kinase buffer. Add 10 µL of the ATP solution to each well to

initiate the kinase reaction. The final ATP concentration should be at or near the Km for c-

Met.

Incubate the plate at 30°C for 1 hour.

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase

Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP,

followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of JNJ-38877605 relative to the

vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic

curve.

Cellular c-Met Phosphorylation Assay
This assay determines the effect of JNJ-38877605 on the phosphorylation of c-Met in a cellular

context.

Materials:

Cancer cell line with activated c-Met (e.g., GTL-16, MKN-45)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

JNJ-38877605 (in DMSO)

Hepatocyte Growth Factor (HGF), if stimulating non-constitutively active cells

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a secondary antibody

conjugated to HRP.

Western blot reagents and equipment or ELISA-based assay kit.
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Procedure (Western Blot):

Seed cells in 6-well plates and allow them to adhere overnight.

Starve the cells in serum-free medium for 24 hours.

Treat the cells with various concentrations of JNJ-38877605 for 2 hours.

If required, stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Strip the membrane and re-probe with an anti-total-c-Met antibody as a loading control.

Quantify the band intensities to determine the relative levels of phosphorylated c-Met.

Cell Proliferation Assay
This assay measures the effect of JNJ-38877605 on the growth of cancer cell lines.

Materials:

Cancer cell lines (e.g., EBC1, MKN45, SNU5)
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Cell culture medium

JNJ-38877605 (in DMSO)

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT,

resazurin)

96-well clear or opaque-walled plates

Procedure (CellTiter-Glo®):

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-

5,000 cells/well).

Allow the cells to adhere overnight.

Treat the cells with a serial dilution of JNJ-38877605. Include a vehicle control (DMSO).

Incubate the plate for 72 hours at 37°C in a humidified incubator.

Equilibrate the plate to room temperature for 30 minutes.

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent inhibition of cell proliferation for each concentration and determine the

IC50 value.

In Vivo Xenograft Tumor Growth Study
This study evaluates the anti-tumor efficacy of JNJ-38877605 in a preclinical animal model.

Materials:
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Immunocompromised mice (e.g., athymic nude or SCID mice)

Cancer cell line (e.g., GTL16)

Matrigel (optional, to aid tumor formation)

JNJ-38877605 formulation for oral gavage

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or

without Matrigel) into the flank of each mouse.

Monitor the mice for tumor growth. Once the tumors reach a mean volume of approximately

100-200 mm³, randomize the mice into treatment and control groups.

Administer JNJ-38877605 (e.g., 40 mg/kg) or vehicle to the respective groups daily via oral

gavage.

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume

using the formula: (Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study (e.g., after 21 days or when tumors in the control group reach a

predetermined size), euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics, histology).

Compare the tumor growth rates between the treated and control groups to determine the

anti-tumor efficacy of JNJ-38877605.

Visualizations
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The following diagrams illustrate the c-Met signaling pathway and a general workflow for a

kinase inhibition assay.
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Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.
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Caption: General workflow for an in vitro kinase inhibition assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b7856064?utm_src=pdf-body-img
https://www.benchchem.com/product/b7856064?utm_src=pdf-body
https://www.benchchem.com/product/b7856064?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

